Food Orange 7 is synthesized through chemical processes involving the diazotization of aromatic amines followed by coupling reactions with phenolic compounds. This dye is derived from coal tar or can be produced from synthetic organic compounds.
Food Orange 7 falls under the category of azo dyes, which are characterized by the presence of one or more azo groups (). Azo dyes are widely recognized for their intense colors and are utilized in various applications, including food coloring, textile dyeing, and as indicators in chemical analysis.
The synthesis of Food Orange 7 generally involves two main steps: diazotization and coupling.
The molecular structure of Food Orange 7 features a central azo group linking two aromatic rings. The presence of sulfonate groups enhances its solubility in water, making it suitable for various applications.
Food Orange 7 can undergo various chemical reactions, including reduction and degradation.
The mechanism of action for Food Orange 7 primarily involves its interaction with biological systems or environmental factors leading to decolorization or degradation.
Studies have shown that specific microorganisms can effectively degrade Food Orange 7 under anaerobic conditions, highlighting its potential for bioremediation applications.
Food Orange 7 has several applications across different fields:
Food colorants are substances used to impart, preserve, or enhance the visual properties of food products. Regulators classify them based on origin and synthesis methods:
Table 1: Regulatory Classification of Food Colorants
Category | Examples | Regulatory Status |
---|---|---|
Certified synthetics | FD&C Yellow No. 6 | Batch certification required (FDA) |
Exempt (Natural) | Annatto, curcumin | Identity/purity specifications (21 CFR Part 73) |
Nature-identical | Food Orange 7 (E160f) | Historically regulated as natural derivatives |
Food Orange 7 (ethyl ester of beta-apo-8'-carotenic acid) falls under nature-identical carotenoids due to its structural derivation from plant pigments [1] [6].
Food Orange 7 emerged in the mid-20th century as an alternative to plant-derived carotenoids. Key milestones include:
Table 2: Historical Timeline of Food Orange 7
Year Range | Development Phase | Key Events |
---|---|---|
1950–1970 | Innovation | Synthesis from apocarotenal; industrial scale-up |
1980–2000 | Global Adoption | Approval in ANZ and EU; use in beverages, baked goods |
2011–Present | Regulatory Decline | EU delisting; niche applications in ANZ |
Despite similar nomenclature, these compounds differ fundamentally:
Table 3: Comparative Chemical Properties
Property | Food Orange 7 | Acid Orange 7 |
---|---|---|
CAS Number | 1107-26-2 | 633-96-5 |
Molecular Formula | C₃₂H₄₄O₂ | C₁₆H₁₁N₂NaO₄S |
Solubility | Lipid-soluble | Water-soluble (116 g/L) |
Primary Chromophore | Polyene chain | Azo group (–N=N–) |
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